molecular formula C21H18BrFN2O3S B14164639 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide CAS No. 6487-73-6

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide

Cat. No.: B14164639
CAS No.: 6487-73-6
M. Wt: 477.3 g/mol
InChI Key: LULHZIZGCBKTFH-UHFFFAOYSA-N
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Description

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, fluorine, and sulfonyl groups attached to an aniline and acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The initial step involves the nitration of 4-bromoaniline to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Sulfonylation: The resulting amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl derivative.

    Acylation: Finally, the sulfonyl derivative is acylated with 4-fluoroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or acetamides.

Scientific Research Applications

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide
  • 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-chlorophenyl)acetamide
  • 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the sulfonyl and acetamide groups provides a distinct profile that can be leveraged for specific applications in research and industry.

Properties

CAS No.

6487-73-6

Molecular Formula

C21H18BrFN2O3S

Molecular Weight

477.3 g/mol

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H18BrFN2O3S/c1-15-2-12-20(13-3-15)29(27,28)25(19-10-4-16(22)5-11-19)14-21(26)24-18-8-6-17(23)7-9-18/h2-13H,14H2,1H3,(H,24,26)

InChI Key

LULHZIZGCBKTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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